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Vitronectin (367-378) -

Vitronectin (367-378)

Catalog Number: EVT-14046005
CAS Number:
Molecular Formula: C70H122N32O16
Molecular Weight: 1667.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Vitronectin is primarily sourced from human plasma and extracellular matrix. It belongs to the class of glycoproteins, specifically categorized as an extracellular matrix protein. Its classification as a heparin-binding peptide highlights its interaction with glycosaminoglycans, which are essential for cellular signaling and adhesion processes .

Synthesis Analysis

Methods and Technical Details

The synthesis of Vitronectin (367-378) typically involves solid-phase peptide synthesis techniques. This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. The purity of synthesized peptides is often confirmed using high-performance liquid chromatography, with a standard purity threshold set at 95% or higher .

The synthesis process includes:

  1. Amino Acid Coupling: Sequentially adding protected amino acids to form the desired sequence.
  2. Cleavage: Removing the peptide from the solid support while simultaneously deprotecting functional groups.
  3. Purification: Isolating the peptide using chromatographic techniques to achieve high purity.
Molecular Structure Analysis

Structure and Data

The molecular structure of Vitronectin (367-378) consists of a linear sequence of amino acids that facilitates its binding properties. The molecular weight of this peptide is approximately 1668 Daltons . The specific sequence GKKQRFRHRNRKG is critical for its biological function, particularly in mediating interactions with integrins on cell surfaces, which are vital for cellular adhesion and signaling.

Structural Characteristics

  • Molecular Formula: Not explicitly provided but can be derived from the sequence.
  • Purity: Typically ≥ 95% by high-performance liquid chromatography .
Chemical Reactions Analysis

Reactions and Technical Details

Vitronectin (367-378) participates in several biochemical reactions primarily involving cell adhesion mechanisms. It interacts with integrins, which are transmembrane receptors that mediate cell-extracellular matrix adhesion. Upon binding to integrins, vitronectin can induce conformational changes that promote cellular signaling pathways essential for cell survival, proliferation, and migration .

Key reactions include:

  • Binding: Interaction with integrin receptors leading to cell adhesion.
  • Oligomerization: Formation of multimers through disulfide bonds upon ligand binding, enhancing adhesive properties .
Mechanism of Action

Process and Data

The mechanism by which Vitronectin (367-378) exerts its effects involves several steps:

  1. Binding to Cell Surface Receptors: The peptide binds to integrins on the surface of target cells.
  2. Induction of Signal Transduction: This binding activates intracellular signaling cascades that promote cell survival and proliferation.
  3. Cell Adhesion Promotion: The interaction stabilizes cell attachment to the extracellular matrix, facilitating tissue organization and repair processes.

Research indicates that vitronectin's functionality can be influenced by genetic variants, which may alter its expression and processing, thereby impacting its role in conditions such as age-related macular degeneration .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a lyophilized powder.
  • Solubility: Soluble in water or buffer solutions depending on formulation.

Chemical Properties

Relevant data indicate that vitronectin's properties make it suitable for applications in cell culture systems aimed at maintaining pluripotent stem cells under defined conditions .

Applications

Scientific Uses

Vitronectin (367-378) has significant applications in various scientific fields:

  • Stem Cell Research: Used as a substrate for culturing human pluripotent stem cells due to its ability to promote adhesion and maintain undifferentiated states .
  • Tissue Engineering: Plays a role in developing biomaterials that mimic natural extracellular matrices for regenerative medicine applications.
  • Cancer Research: Investigated for its role in tumor progression and metastasis due to its adhesive properties influencing cell migration.
Molecular Structure and Functional Domains of Vitronectin (367-378)

Primary Sequence Analysis and Structural Motifs

The vitronectin fragment spanning residues 367–378 is defined by the linear amino acid sequence Gly³⁶⁷-Lys-Lys-Gln-Arg-Phe-Arg-His-Arg-Asn-Arg-Lys-Gly³⁷⁸ (GKKQRFRHRNRKG) [1] [3] [9]. This 12-mer peptide has a molecular weight of 1,667.92 Da and a molecular formula of C₇₀H₁₂₂N₃₂O₁₆ [1] [3]. The sequence is characterized by a high density of positively charged residues, including four arginines (R), four lysines (K), and one histidine (H), which constitute 75% of its composition [1] [7]. These residues form a cationic cluster essential for electrostatic interactions with anionic ligands. Notably, the central motif "RFRHR" (residues 371–375) represents a conserved heparin-binding signature observed in extracellular matrix proteins [4] [7]. Secondary structure predictions indicate this segment adopts a flexible loop conformation in physiological solutions, lacking stable α-helices or β-sheets due to its short length and charged side chains [7].

Table 1: Sequence and Physicochemical Properties of Vitronectin (367-378)

PropertyValue
Primary SequenceGly-Lys-Lys-Gln-Arg-Phe-Arg-His-Arg-Asn-Arg-Lys-Gly
Molecular Weight1,667.92 Da
Molecular FormulaC₇₀H₁₂₂N₃₂O₁₆
Net Charge (pH 7.4)+5
Key Functional ResiduesLys³⁶⁸, Lys³⁶⁹, Arg³⁷¹, Arg³⁷³, His³⁷⁴, Arg³⁷⁵, Arg³⁷⁷, Lys³⁷⁸
Structural ConformationDisordered loop

Role of the Heparin-Binding Domain in Molecular Interactions

Vitronectin (367–378) encompasses the core heparin-binding domain (HBD) of vitronectin, which mediates high-affinity interactions with sulfated glycosaminoglycans (GAGs) such as heparin and heparan sulfate proteoglycans (HSPGs) [4] [7]. Biophysical studies demonstrate that this domain binds heparin with nanomolar affinity (Kd ~ 15–50 nM) through electrostatic forces dominated by its arginine and lysine residues [4] [7]. Mutagenesis experiments confirm that substitution of Arg³⁷¹, Arg³⁷³, or Arg³⁷⁵ disrupts heparin binding by >80%, underscoring their critical role in GAG recognition [4]. Beyond heparin, this domain interacts with:

  • Integrins: The HBD binds to the cysteine-loop region (residues 177–184) of the β₃ integrin subunit, independent of the classical RGD motif (located at residues 45–47 in full-length vitronectin) [4]. This interaction triggers phosphorylation of β₃ integrin, activating downstream signaling pathways involving Shc and MAPK to enhance insulin-like growth factor-I (IGF-I) responses in smooth muscle cells [4].
  • Growth Factors: The HBD facilitates the assembly of ternary complexes with IGF-I and its receptor (IGF-IR), amplifying IGF-IR autophosphorylation and mitogenic signaling [4]. This occurs via syndecan co-receptors that bridge the HBD to growth factor receptors [4].
  • Extracellular Matrix (ECM) Assembly: Residues 367–378 are critical for vitronectin oligomerization into multimeric complexes in the ECM. Deletion of this region (e.g., in mutant rΔsBVN) ablates heparin binding and impairs ECM deposition [7].

Table 2: Molecular Interactions Mediated by Vitronectin (367-378)

Interaction PartnerBiological FunctionKey ResiduesAffinity/Outcome
Heparin/HSPGsCell anchoring to ECMArg³⁷¹, Arg³⁷³, Arg³⁷⁵Kd ≈ 15–50 nM [7]
β₃ IntegrinEnhanced IGF-I signaling; cell adhesionLys³⁶⁹, Arg³⁷¹Induces β₃ phosphorylation [4]
IGF-I/IGF-IRAmplification of mitogenic signalingCentral "RFRHR" motif↑ IGF-IR autophosphorylation [4]
uPARRegulation of cell migrationNot characterizedCompetes with PAI-1 [2]

Comparative Analysis with Full-Length Vitronectin Domains

The 367–378 fragment exhibits distinct functional specializations compared to other domains in full-length vitronectin:

  • Somatomedin B Domain (SMB, residues 1–44): The SMB domain harbors the primary binding site for plasminogen activator inhibitor-1 (PAI-1) and the urokinase receptor (uPAR) [2] [5]. Deletion studies (e.g., mutant rΔsBVN lacking residues 1–40) show that the SMB domain is indispensable for uPAR binding but dispensable for heparin binding, which is fully retained by the C-terminal HBD [2]. While SMB binds PAI-1 with picomolar affinity (Kd ~ 0.1 nM), the HBD binds PAI-1 with 100-fold lower affinity (Kd ~ 10 nM), suggesting a secondary, lower-affinity site [2].
  • Conformational Plasticity: Full-length vitronectin exists in monomeric (75 kDa) and cleaved two-chain (65 + 10 kDa) forms in circulation. The HBD (residues 367–378) is buried in the monomeric state but exposed upon conformational activation (e.g., by urea, heat, or ligand binding), enabling oligomerization into disulfide-linked multimers in the ECM [5] [8]. The AMD-associated polymorphism T400M (rs704) near this domain reduces proteolytic cleavage, increasing monomeric vitronectin and altering ECM deposition [5].
  • Functional Synergy: The HBD cooperates with the RGD motif (residues 45–47) to regulate cell adhesion. While RGD directly engages αvβ3 integrin, the HBD reinforces adhesion by clustering integrins via syndecan coreceptors and stabilizing focal adhesions [4] [7]. In stem cell cultures, synthetic peptides of residues 367–378 promote undifferentiated pluripotency by mimicking ECM-bound vitronectin, a function not replicable by the SMB domain [3] [9].

Table 3: Domain-Specific Functions in Full-Length Vitronectin vs. 367-378 Fragment

PropertySomatomedin B Domain (1–44)Heparin-Binding Domain (367–378)Full-Length Vitronectin
Key LigandsPAI-1, uPAR, integrins (via RGD)Heparin, β₃ integrin, IGF-I/IGF-IRPAI-1, uPAR, heparin, integrins, collagens
PAI-1 BindingHigh-affinity (Kd ~ 0.1 nM) [2]Low-affinity (Kd ~ 10 nM) [2]Biphasic binding (2:1 stoichiometry) [2]
uPAR BindingEssential (blocked by PAI-1) [2]No direct roleCritical for cell migration
Heparin BindingNegligibleHigh-affinity (Kd ~ 15–50 nM) [7]Mediated solely by HBD [8]
ConformationStructured β-hairpin/α-helix [2]Disordered loop [7]Monomeric or multimeric [5]
Role in DiseaseImplicated in thrombosis [2]AMD (rs704), tumor angiogenesis [5]AMD drusen component [5]

Properties

Product Name

Vitronectin (367-378)

IUPAC Name

2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]acetic acid

Molecular Formula

C70H122N32O16

Molecular Weight

1667.9 g/mol

InChI

InChI=1S/C70H122N32O16/c71-25-7-4-16-41(56(108)90-37-55(106)107)93-59(111)44(19-10-28-86-67(77)78)98-66(118)51(34-53(76)104)102-62(114)47(22-13-31-89-70(83)84)97-65(117)50(33-40-36-85-38-91-40)101-61(113)46(21-12-30-88-69(81)82)96-64(116)49(32-39-14-2-1-3-15-39)100-60(112)45(20-11-29-87-68(79)80)95-63(115)48(23-24-52(75)103)99-58(110)43(18-6-9-27-73)94-57(109)42(17-5-8-26-72)92-54(105)35-74/h1-3,14-15,36,38,41-51H,4-13,16-35,37,71-74H2,(H2,75,103)(H2,76,104)(H,85,91)(H,90,108)(H,92,105)(H,93,111)(H,94,109)(H,95,115)(H,96,116)(H,97,117)(H,98,118)(H,99,110)(H,100,112)(H,101,113)(H,102,114)(H,106,107)(H4,77,78,86)(H4,79,80,87)(H4,81,82,88)(H4,83,84,89)/t41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-/m0/s1

InChI Key

SAXSNZNBEWVSJE-LFOOZZFTSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CN=CN2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)CN

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)CN

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